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Tetrakis(ethylmethylamido)titanium(IV)

Atomic Layer Deposition TiN Thin Films Semiconductor Metallization

Tetrakis(ethylmethylamido)titanium(IV), also referred to as TEMAT or TEMATi, is a halogen-free organometallic precursor primarily utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of high-purity titanium nitride (TiN) and titanium dioxide (TiO₂) thin films. This electronic-grade compound (≥99.99% purity) is a yellow to orange liquid with a density of 0.923 g/mL at 25 °C, and is characterized by its water-reactive and flammable nature.

Molecular Formula C12H32N4Ti
Molecular Weight 280.28 g/mol
CAS No. 308103-54-0
Cat. No. B1599031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(ethylmethylamido)titanium(IV)
CAS308103-54-0
Molecular FormulaC12H32N4Ti
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]
InChIInChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
InChIKeyLNKYFCABELSPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(ethylmethylamido)titanium(IV) (CAS 308103-54-0) Procurement Guide: Semiconductor-Grade Titanium Precursor for ALD/CVD Thin Films


Tetrakis(ethylmethylamido)titanium(IV), also referred to as TEMAT or TEMATi, is a halogen-free organometallic precursor primarily utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of high-purity titanium nitride (TiN) and titanium dioxide (TiO₂) thin films . This electronic-grade compound (≥99.99% purity) is a yellow to orange liquid with a density of 0.923 g/mL at 25 °C, and is characterized by its water-reactive and flammable nature . Its principal application lies in advanced semiconductor manufacturing, where it serves as a critical source material for the deposition of conformal barrier layers, gate dielectrics, and metal gate electrodes in devices such as DRAM, CMOS, and 3D NAND .

Why Generic Substitution of Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) Fails in Critical Thin-Film Semiconductor Processes


The substitution of Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) with other titanium precursors in the same class, such as tetrakis(dimethylamido)titanium (TDMAT) or tetrakis(diethylamido)titanium (TDEAT), is not straightforward due to quantifiable differences in their deposition behavior and resultant film quality. These differences directly impact key performance metrics in semiconductor manufacturing, including film resistivity, conformality (step coverage), impurity (carbon) incorporation, and post-deposition stability upon air exposure [1]. While these precursors share a similar chemical function, the specific balance of thermal stability and reactivity inherent to TEMAT, as conferred by its mixed ethylmethylamido ligands, yields a distinct combination of film properties that are often required for advanced node device fabrication [2]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) vs. Comparable TiN Precursors


Achieving Lower TiN Film Resistivity with TEMATi Compared to Other Halogen-Free Metalorganic Precursors

In a direct head-to-head comparison for ALD of TiN using N2H4 as a coreactant, TEMATi achieves significantly lower film resistivity compared to TDMAT and TDEAT. The lowest resistivity for halogen-free ALD TiN films corresponds to the precursor with the highest thermal stability, allowing for a higher maximum ALD temperature [1].

Atomic Layer Deposition TiN Thin Films Semiconductor Metallization

Superior Step Coverage and Conformality in High Aspect Ratio Structures Using TEMAT

TEMAT provides excellent conformality in high aspect ratio structures, a critical requirement for modern semiconductor device fabrication. Studies show that the step coverage of films grown from TEMAT is better than that of films grown from TDMAT and ammonia [1]. In MOCVD processes, TEMAT achieved excellent bottom coverage of ~90% over 0.35 μm contacts with an aspect ratio of 2.9 at 300 °C [2].

Chemical Vapor Deposition Step Coverage Semiconductor Patterning

Reduced Carbon Impurity and Superior Air-Stability in TiN Films Deposited from TEMAT

TEMAT produces TiN films with significantly lower carbon impurity levels compared to those deposited from TDEAT, and demonstrates superior air-stability compared to films from TDMAT. The carbon level in TEMAT-sourced TiN films was found to be approximately 2x lower than that in films prepared from TDEAT [1]. Furthermore, TEMAT films are less air-reactive than those from TDMAT, resulting in better long-term stability of electrical properties [2].

Film Purity Carbon Contamination Thin Film Stability

Optimized Thermal Stability Enables Higher ALD Process Temperature and Lower Resistivity for TEMATi

The thermal stability of a precursor directly influences the maximum allowable deposition temperature in ALD, which in turn affects film properties like resistivity. TEMATi exhibits higher thermal stability compared to TDMAT, enabling a higher optimal deposition temperature (425 °C vs. 350 °C) and consequently yielding the lowest resistivity among the compared halogen-free precursors [1].

Thermal Stability ALD Process Window TiN Resistivity

Tailored Physical Properties of TEMAT for Balanced Precursor Performance

The physical properties of TEMAT, which lie between those of TDMAT and TDEAT, enable a balanced performance profile. This intermediate nature allows TEMAT to produce less air-reactive and better crystalline films compared to TDMAT, while also achieving lower carbon levels than TDEAT [1]. This balance is a key factor in its selection for processes where a compromise between volatility, reactivity, and resulting film quality is required.

Precursor Volatility Process Window Film Quality

Primary Industrial Application Scenarios for Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) Based on Quantitative Performance Advantages


Low-Resistivity Diffusion Barrier and Electrode in Advanced Memory (DRAM, 3D NAND)

The primary application scenario for Tetrakis(ethylmethylamido)titanium(IV) is the deposition of low-resistivity TiN films for use as diffusion barriers and electrodes in high-density memory devices. The ability to achieve a low resistivity of 220 μΩ cm [1] is critical for minimizing RC delay in these densely packed structures. Furthermore, the excellent step coverage of ~90% in high aspect ratio features (2.9) [2] ensures uniform and conformal coating of complex 3D architectures, such as the deep trenches in DRAM capacitors or the wordlines in 3D NAND, preventing device failure due to poor barrier integrity or high contact resistance.

Conformal Metal Gate Electrode in Advanced CMOS Logic

In the fabrication of advanced CMOS logic devices, Tetrakis(ethylmethylamido)titanium(IV) (TEMAT) is a strong candidate for depositing TiN as a metal gate electrode. The balanced properties of TEMAT are crucial here. The low carbon incorporation compared to TDEAT and the superior air-stability compared to TDMAT [1] result in a gate electrode with stable work function and lower resistivity. This directly contributes to improved transistor performance and reduced power consumption, which are primary drivers for scaling to smaller technology nodes.

Copper Interconnect Diffusion Barrier with Enhanced Thermal Stability

Tetrakis(ethylmethylamido)titanium(IV) is well-suited for depositing TiN diffusion barrier layers for copper interconnects in back-end-of-line (BEOL) processing. The TiN films deposited from TEMAT have demonstrated an effective diffusion barrier property for Cu metallization up to 600 °C [1]. This high thermal stability is essential for preventing copper from diffusing into the surrounding dielectric material during subsequent high-temperature processing steps, which would otherwise cause electrical shorts and device degradation. The high conformality of the film also ensures complete and void-free coverage of the interconnect trenches and vias.

TiO₂ High-k Dielectric Layer for DRAM Capacitors

Beyond TiN, Tetrakis(ethylmethylamido)titanium(IV) can also serve as a titanium source for the ALD of titanium dioxide (TiO₂) [1]. In this application scenario, it is used to deposit a high-k dielectric layer for DRAM capacitors. While other precursors may offer wider ALD temperature windows for TiO₂ [2], TEMAT remains a viable option in specific process flows where its unique balance of reactivity and stability is advantageous, particularly when a single titanium source is desired for depositing both TiN and TiO₂ layers in the same integrated process sequence.

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